(3-Methoxythiophen-2-yl)-phenylmethanol
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Overview
Description
(3-Methoxythiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12O2S It is a derivative of thiophene and phenylmethanol, featuring a methoxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxythiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methoxythiophen-2-yl)(phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxythiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3-Methoxythiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antitubercular properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxythiophen-2-yl)(phenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The methoxy group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)(2-thienyl)methanol
- (3-Methoxymethoxy)phenyl)(thiophen-2-yl)methanol
Uniqueness
(3-Methoxythiophen-2-yl)(phenyl)methanol is unique due to its specific structural features, such as the methoxy group on the thiophene ring and the phenylmethanol moiety
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(3-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-10-7-8-15-12(10)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
InChI Key |
ZDABXLXBAPEGCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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